4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride
Description
4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride is a fluorinated sulfonyl urea derivative characterized by a benzene sulfonyl fluoride core substituted with a 4-chlorobenzoyl urea moiety and a fluorine atom at the 3-position. The sulfonyl fluoride group is a bioisostere for sulfonamides, offering enhanced stability and electrophilicity for covalent bond formation with biological targets . The 4-chlorobenzoyl substituent may influence lipophilicity and target binding affinity, while the fluorine atom at the 3-position could enhance metabolic stability and electronic effects on the aromatic ring.
Properties
IUPAC Name |
4-[(4-chlorobenzoyl)carbamoylamino]-3-fluorobenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O4S/c15-9-3-1-8(2-4-9)13(20)19-14(21)18-12-6-5-10(7-11(12)16)24(17,22)23/h1-7H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODPVCKMGSNXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzoyl chloride with an amine to form the corresponding amide. This intermediate is then subjected to further reactions, including fluorination and sulfonylation, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Industrial methods may also incorporate advanced purification techniques, such as crystallization and chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulphonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Sulfonamide derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that such compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications to the sulfonamide group can enhance the selectivity and potency against certain cancer types by targeting specific molecular pathways involved in tumor growth .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes, including carbonic anhydrases and proteases. These enzymes are crucial in numerous physiological processes and are often overexpressed in cancerous tissues. By inhibiting these enzymes, the compound may contribute to reduced tumor growth and metastasis .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of sulfonamide derivatives. The compound has shown efficacy against a range of bacterial strains, making it a candidate for further development as an antibiotic agent. Its mechanism typically involves interference with bacterial folate synthesis, which is vital for bacterial growth .
Biochemical Applications
Protein Kinase Inhibition
The compound's structure suggests it may serve as a scaffold for developing inhibitors of protein kinases, which play pivotal roles in cell signaling and regulation. In particular, its ability to mimic ATP (adenosine triphosphate) allows it to bind to kinase active sites effectively, inhibiting their activity and thus affecting downstream signaling pathways involved in cell proliferation and survival .
Fluorescent Probes
Due to its chemical properties, this compound can be utilized as a fluorescent probe in biological assays. The incorporation of fluorinated groups enhances its photostability and fluorescence intensity, making it suitable for imaging applications in live-cell studies .
Material Science
Polymer Synthesis
In material science, sulfonamide derivatives have been explored as additives in polymer synthesis. They can improve the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride involves its interaction with specific molecular targets. The sulphonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying biological processes.
Comparison with Similar Compounds
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride (CAS 741731-81-7)
- Molecular Formula : C₁₅H₁₆FN₃O₃S
- Key Differences: The urea linkage in this compound is substituted with a 4-aminobenzyl and methyl group, whereas the target compound features a 4-chlorobenzoyl urea group.
- Functional Implications: The 4-aminobenzyl group may enhance solubility due to its polar amine group, contrasting with the lipophilic 4-chlorobenzoyl group in the target compound. The lack of a fluorine substituent on the benzene ring could reduce metabolic stability in vivo .
Fluorinated Chromenone and Pyrazolo-Pyrimidine Derivatives
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
- Molecular Weight : 589.1 g/mol
- Key Differences: Contains a pyrazolo-pyrimidine scaffold fused with a chromenone ring system, unlike the simpler sulfonyl urea structure of the target compound. Features multiple fluorine atoms on both the chromenone and pyrimidine rings, enhancing target binding through halogen bonding.
- Functional Implications :
Fenofibrate-Related Impurities and Process Intermediates
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate ()
- Retention Factor (Rf) : 0.65
- Key Differences :
- Shares the 4-chlorobenzoyl group with the target compound but lacks sulfonyl fluoride and urea groups.
- Contains a methyl ester and ether linkage, contributing to distinct hydrolytic stability and metabolic pathways.
- Functional Implications: The ester group may render this compound more prone to hydrolysis compared to the stable sulfonyl fluoride in the target compound.
Research Findings and Implications
- Reactivity : The sulfonyl fluoride group in the target compound enables covalent binding to serine residues, a feature absent in sulfonamide analogs like Example 53 .
- Metabolic Stability: Fluorination at the 3-position may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Biological Activity
The compound 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.
This compound is characterized by the following structural features:
- Molecular Formula : C₁₃H₈ClF N₃O₄S
- Molecular Weight : 357.73 g/mol
- Functional Groups :
- Sulfonamide group
- Aryl amine
- Fluorobenzene
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrases, which are crucial for pH regulation and fluid balance in tissues. Additionally, the presence of the chlorobenzoyl and fluorobenzene groups enhances its interaction with target proteins.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interfere with bacterial folic acid synthesis, a vital pathway for bacterial growth and survival.
| Study | Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | E. coli | 5.0 | Folate synthesis inhibition |
| Study B | S. aureus | 3.2 | Competitive inhibition of dihydropteroate synthase |
Anticancer Potential
Recent studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of the apoptotic pathway.
| Case Study | Cell Line | Effect Observed | Concentration (µM) |
|---|---|---|---|
| Case Study 1 | MCF-7 (breast) | Increased apoptosis | 10 |
| Case Study 2 | HeLa (cervical) | Cell cycle arrest | 15 |
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth in animal models. For instance, a study involving xenograft models showed a significant reduction in tumor size when treated with this sulfonamide derivative.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the benzene ring significantly affect biological activity. Substituents such as halogens (e.g., chlorine, fluorine) enhance binding affinity to target enzymes.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride to improve yield and purity?
- Methodological Answer :
- Utilize stepwise coupling reactions, starting with the formation of the urea linkage via reaction of 4-chlorobenzoyl isocyanate with 3-fluoroaniline under anhydrous conditions (e.g., THF, 0°C to room temperature). Monitor intermediate formation using FTIR to confirm carbonyl stretching (~1650–1700 cm⁻¹) .
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted reagents. Final sulphonylation with sulphuryl fluoride (SO₂F₂) should be conducted in a pressure-resistant reactor at 40–60°C for 12–24 hours, with progress tracked by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
- Yield optimization: Adjust stoichiometry (1.2:1 molar ratio of sulphonylating agent to precursor) and employ catalytic DMAP to enhance reactivity .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : Use NMR to confirm fluorination patterns (δ −110 to −120 ppm for aryl-F; δ −60 to −70 ppm for SO₂F) and NMR to verify urea NH protons (δ 8.5–9.5 ppm, broad singlet) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (expected [M+H]⁺ ~395.2 Da) and detect fragmentation patterns (e.g., loss of SO₂F group at ~79 Da) .
- FTIR : Monitor key functional groups: sulfonyl fluoride (asymmetric S=O stretch at ~1370 cm⁻¹, symmetric at ~1170 cm⁻¹) and urea carbonyl (C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers assess the environmental stability and degradation pathways of this compound in aquatic systems?
- Methodological Answer :
- Design a simulated aquatic environment (pH 7.4, 25°C) with controlled light exposure. Use HPLC-MS to track degradation products over time (e.g., hydrolysis of sulphonyl fluoride to sulphonic acid) .
- Apply QSAR models to predict hydrolysis half-life based on electrophilicity of the sulphonyl fluoride group. Validate experimentally via LC-MS/MS with deuterated internal standards .
- Investigate microbial degradation using activated sludge models (OECD 301F protocol) to measure biochemical oxygen demand (BOD) and identify metabolites via NMR .
Q. What experimental strategies can resolve contradictions in reported reactivity of the sulphonyl fluoride group under varying pH conditions?
- Methodological Answer :
- Conduct kinetic studies using stopped-flow spectrophotometry to measure reaction rates with nucleophiles (e.g., water, amines) across pH 2–10. Compare activation energies (Arrhenius plots) to identify pH-dependent mechanisms .
- Use DFT calculations (B3LYP/6-31G*) to model transition states and electron density maps, focusing on sulfonyl fluoride’s electrophilicity at different protonation states .
- Validate computational data with experimental NMR shifts under acidic (δ −70 ppm) vs. alkaline (δ −65 ppm) conditions, correlating with reactivity trends .
Q. How can researchers design assays to evaluate this compound’s inhibitory activity against serine hydrolases?
- Methodological Answer :
- Enzyme Kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure inhibition constants () via competitive assays. Pre-incubate enzyme (e.g., acetylcholinesterase) with varying inhibitor concentrations (0.1–10 µM) for 30 minutes before adding substrate .
- Click Chemistry Probes : Synthesize an alkyne-tagged derivative for activity-based protein profiling (ABPP). Incubate with cell lysates, perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorescent azide, and analyze via SDS-PAGE/fluorescence imaging to identify target enzymes .
- Crystallography : Co-crystallize the compound with a model hydrolase (e.g., trypsin) to resolve binding modes. Refine structures using PHENIX and analyze sulfonyl fluoride-enzyme interactions (e.g., covalent bond to catalytic serine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
